molecular formula C19H25N3O5S2 B2696419 ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 393838-83-0

ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2696419
CAS No.: 393838-83-0
M. Wt: 439.55
InChI Key: XKRDZOQPDDYZOH-VXPUYCOJSA-N
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Description

ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a benzoyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzoyl group and the sulfamoyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
  • ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S2/c1-6-22(7-2)29(25,26)15-11-9-14(10-12-15)17(23)20-19-21(5)13(4)16(28-19)18(24)27-8-3/h9-12H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRDZOQPDDYZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C(=C(S2)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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